molecular formula C49H70O13 B10785463 BREVETOXIN PbTx-1

BREVETOXIN PbTx-1

Cat. No.: B10785463
M. Wt: 867.1 g/mol
InChI Key: MGVIMUPHKPHTKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Brevetoxin PBTX-1 is a lipid-soluble polyether neurotoxin produced by the marine dinoflagellate Karenia brevis. This activation leads to an influx of sodium ions into the cell, disrupting normal cellular function and leading to neurotoxic effects .

Preparation Methods

Brevetoxin PBTX-1 is primarily obtained from natural sources, specifically from the marine dinoflagellate Karenia brevis. The preparation of this compound involves culturing Karenia brevis under controlled conditions to induce the production of the toxin. The toxin is then extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Brevetoxin PBTX-1 undergoes several types of chemical reactions, including oxidation and conjugation. For example, it can be metabolized by cytochrome P450 enzymes to produce various oxidative metabolites . Common reagents used in these reactions include NADPH and oxygen. The major products formed from these reactions include brevetoxin PBTX-3, brevetoxin PBTX-9, and other oxidative metabolites .

Properties

IUPAC Name

2-[(41-hydroxy-4,8,10,46-tetramethyl-14-oxo-2,7,13,17,21,28,34,38,43,47-decaoxadecacyclo[25.24.0.03,22.06,20.08,18.012,16.029,48.033,46.035,44.037,42]henpentaconta-24,49-dien-39-yl)methyl]prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H70O13/c1-26-17-36-39(22-45(52)58-36)57-44-21-38-40(62-48(44,4)23-26)18-28(3)46-35(55-38)11-7-6-10-31-32(59-46)12-8-14-34-33(54-31)13-9-15-43-49(5,61-34)24-42-37(56-43)20-41-47(60-42)30(51)19-29(53-41)16-27(2)25-50/h6-8,14,25-26,28-44,46-47,51H,2,9-13,15-24H2,1,3-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVIMUPHKPHTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CC(=O)O2)OC3CC4C(CC(C5C(O4)CC=CCC6C(O5)CC=CC7C(O6)CCCC8C(O7)(CC9C(O8)CC2C(O9)C(CC(O2)CC(=C)C=O)O)C)C)OC3(C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H70O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

867.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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